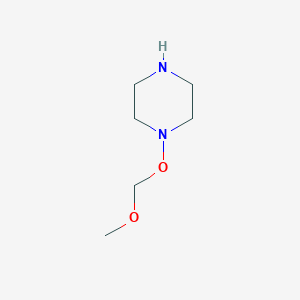

1-(Methoxymethoxy)piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143692-85-7 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1-(methoxymethoxy)piperazine |

InChI |

InChI=1S/C6H14N2O2/c1-9-6-10-8-4-2-7-3-5-8/h7H,2-6H2,1H3 |

InChI Key |

PFAJFXYYMOLVJC-UHFFFAOYSA-N |

Canonical SMILES |

COCON1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxymethoxy Piperazine and Analogues

Strategies for Piperazine (B1678402) Ring Construction

The construction of the piperazine ring can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control. These methods range from classical cyclization reactions to modern multi-component and transition metal-catalyzed approaches.

Cyclization Reactions for Piperazine Core Formation

Cyclization reactions represent a fundamental approach to the synthesis of the piperazine nucleus. A common strategy involves the reaction of an aniline precursor with bis(2-chloroethyl)amine hydrochloride, although this method often requires elevated temperatures and long reaction times. nih.gov An alternative and widely used method is the cyclization of diethanolamine derivatives. For instance, 1-(4-methoxyphenyl)piperazine can be generated in a one-pot synthesis from diethanolamine and p-anisidine. core.ac.uk

Another approach involves the reductive cyclization of dioximes. This method allows for the construction of the piperazine ring from primary amines and nitrosoalkenes, proceeding through a sequential double Michael addition to form bis(oximinoalkyl)amines, which are then stereoselectively cyclized via catalytic hydrogenation. mdpi.com Dieckmann cyclization of amino acid derivatives has also been employed for the synthesis of piperazine-2,5-diones, which can serve as precursors to substituted piperazines. thieme-connect.com Furthermore, manganese(III) acetate-mediated radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds provides access to piperazine-containing dihydrofurans. nih.gov

Alkylation and Amination Approaches to Substituted Piperazines

Direct functionalization of the piperazine ring through alkylation and amination is a straightforward method for introducing substituents. N-alkylation can be achieved through nucleophilic substitution using alkyl halides or sulfonates. nih.gov For example, the synthesis of Flibanserin involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. mdpi.com

Reductive amination is another key strategy, often utilizing aldehydes and a reducing agent like sodium triacetoxyborohydride (B8407120). nih.govmdpi.com This method is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts, which can be a side product in direct alkylation with alkyl halides. researchgate.net For instance, the synthesis of various N-alkyl piperazine-based CXCR4 antagonists employs reductive amination of a secondary amine with Boc-protected piperidinyl or piperazinyl aldehydes. nih.gov

A simplified one-pot, one-step method for preparing monosubstituted piperazines from a protonated piperazine without the need for protecting groups has also been developed, which can be accelerated using microwave irradiation. mdpi.com

Multi-component Reaction Pathways for Piperazine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted piperazines in a single step from three or more reactants. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly powerful for generating diversity around the piperazine core. nih.govthieme-connect.com

The split-Ugi methodology, a modified four-component protocol, is suitable for bis-secondary diamines like piperazine. This reaction allows for the regiochemical desymmetrization of the piperazine core in a single step, with one nitrogen atom being acylated and the other alkylated, without the need for protecting groups. nih.gov For example, a series of 1,4-disubstituted piperazine-based dopamine receptor ligands were synthesized using this approach. nih.gov Another variant, the Ugi five-center four-component reaction (U-5C-4CR), can be used to synthesize piperazine-2-carboxamides from an α-amino acid, an oxo component, an isocyanide, and an alcoholic solvent. thieme-connect.com

The following table summarizes selected examples of piperazine synthesis via multi-component reactions:

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Split-Ugi | 1H-indole-2-carboxylic acid, piperazine, formaldehyde (B43269), 1-isocyano-4-methoxybenzene | 1-((1H-indol-2-yl)carbonyl)-4-((4-methoxyphenyl)carbamoyl)methyl)piperazine | High | nih.gov |

| Ugi Condensation | Carboxylic acid, N-alkylethylenediamine, chloroacetaldehyde, isocyanide | Piperazine-2-carboxamides | 34-66 | thieme-connect.com |

This table is interactive. Click on the headers to sort the data.

Transition Metal-Catalyzed Coupling Reactions in Piperazine Synthesis

Transition metal-catalyzed reactions have become indispensable tools for the formation of carbon-nitrogen bonds in the synthesis of N-aryl and N-alkyl piperazines. Palladium-catalyzed reactions, in particular, have been extensively developed and offer high efficiency and functional group tolerance.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, and it is a premier method for the synthesis of N-arylpiperazines. nih.govnih.govresearchgate.netwikipedia.org This reaction has seen significant advancements, with the development of various generations of catalyst systems that allow for milder reaction conditions and a broader substrate scope. wikipedia.org For example, a facile Pd-catalyzed methodology enables the synthesis of biologically relevant arylpiperazines under aerobic conditions, with some examples using piperazine itself as a solvent, demonstrating an eco-friendly approach. nih.govorganic-chemistry.org

The reaction is highly sensitive to the choice of palladium catalyst, ligand, base, and solvent. rsc.org Ligands such as diphenylphosphinobinapthyl (BINAP) and diphenylphosphinoferrocene (DPPF) have been shown to be effective for the coupling of primary amines. wikipedia.org The following table presents examples of Buchwald-Hartwig amination for the synthesis of N-arylpiperazines:

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |

| Aryl Bromide | N-methylpiperazine | Palladium acetate (B1210297) / (R)-BINAP | Sodium tert-butoxide | High | rsc.org |

| p-Bromotoluene | Piperidine | Pd(OAc)₂ / DavePhos | NaOtAm | N/A | rsc.org |

| Aryl Chlorides | Piperazine | Pd-precatalysts | N/A | Up to 97 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Palladium-catalyzed carboamination reactions provide a powerful strategy for the stereoselective synthesis of substituted piperazines. nih.govnih.gov This method allows for the formation of two bonds and one or two stereocenters in a single step. nih.gov The reaction typically involves the coupling of an aryl or alkenyl halide with a substituted ethylenediamine derivative to form the heterocyclic ring. nih.govnih.gov The mechanism is believed to proceed through oxidative addition of the aryl/alkenyl halide to a Pd(0) complex, followed by transformation to a Pd(II)-amido complex and subsequent migratory insertion and reductive elimination. nih.gov

This methodology has been successfully applied to the synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors with good to excellent diastereoselectivity. nih.govnih.gov The scope of this reaction has been extended to include the synthesis of 2,3-disubstituted piperazines, fused bicyclic piperazines, and tetrahydroquinoxalines. nih.gov Palladium-catalyzed cyclization of propargyl units with diamine components also offers a modular synthesis of highly substituted piperazines with high regio- and stereochemical control. organic-chemistry.org

Copper-Catalyzed Ullmann-Goldberg Reactions

The Ullmann-Goldberg reaction, a copper-catalyzed C-N bond-forming process, represents a powerful tool for the synthesis of N-aryl heterocycles. scispace.commdpi.com While traditionally used for the arylation of amines, this methodology can be adapted for the construction of the piperazine ring itself, typically through a tandem N-arylation-cyclization strategy. nih.gov In a hypothetical application for the synthesis of a simple piperazine scaffold, a dihaloalkane could be coupled with a diamine in the presence of a copper catalyst.

The reaction generally involves a copper(I) salt, a ligand to stabilize the copper catalyst, and a base. mdpi.com Ligands such as diamines, amino acids, and phenanthrolines have been shown to be effective in promoting these couplings. scispace.com The choice of solvent is also crucial, with polar aprotic solvents like DMSO often being employed. mdpi.com

Key Features of Ullmann-Goldberg Reactions:

Versatility: Applicable to a wide range of primary and secondary amines.

Catalyst System: Typically involves a copper(I) source and a chelating ligand.

Reaction Conditions: Often requires elevated temperatures.

While direct, high-yielding examples of this reaction for the synthesis of the parent piperazine ring are not as prevalent in recent literature as for more complex, fused N-heterocyclic systems, the fundamental principles of the Ullmann-Goldberg reaction provide a viable synthetic route.

Ruthenium-Catalyzed Diol-Diamine Coupling

A notable advancement in the synthesis of piperazines involves the use of ruthenium catalysts to couple diols and diamines. organic-chemistry.orgthieme-connect.com This method is advantageous as it often utilizes readily available starting materials and proceeds with high atom economy. Specifically, a (pyridyl)phosphine-ligated ruthenium(II) catalyst has been demonstrated to be effective in catalyzing the coupling of diols and diamines to furnish piperazines and related diazepanes. organic-chemistry.orgthieme-connect.com

This transformation is believed to proceed through a "hydrogen borrowing" mechanism. The ruthenium catalyst facilitates the oxidation of the diol to a dialdehyde intermediate, which then undergoes condensation with the diamine to form a diimine. Subsequent intramolecular reductive amination, with the hydrogen atoms borrowed in the initial oxidation step, leads to the formation of the piperazine ring. This catalytic cycle tolerates a variety of functional groups on both the amine and alcohol components, making it a versatile tool for the synthesis of diverse piperazine analogues. organic-chemistry.org

Table 1: Ruthenium-Catalyzed Diol-Diamine Coupling for Piperazine Synthesis

| Catalyst | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (Pyridyl)phosphine-ligated Ruthenium(II) complex | N,N'-dibenzylethylenediamine, 1,3-propanediol | 1-5 mol% catalyst, neat, 110 °C, 44 h, closed vial, N₂ (1 atm) | 1,4-Dibenzylpiperazine | 78% | thieme-connect.com |

| (Pyridyl)phosphine-ligated Ruthenium(II) complex | Substituted diamines and diols | Varied based on substrates | Substituted piperazines | 68-83% | thieme-connect.com |

Visible-Light-Promoted Decarboxylative Annulation for Piperazine Scaffolds

Photoredox catalysis has emerged as a powerful strategy for the construction of complex molecules under mild conditions. A visible-light-promoted decarboxylative annulation protocol, termed the CarboxyLic Amine Protocol (CLAP), has been developed for the synthesis of 2-substituted piperazines. organic-chemistry.orgnih.gov This method utilizes a glycine-based diamine which reacts with a variety of aldehydes in the presence of an iridium-based photocatalyst. organic-chemistry.orgnih.gov

The reaction is initiated by the photocatalyst, which, upon excitation by visible light, engages in a single-electron transfer process with the carboxylate of the glycine-derived diamine. This leads to decarboxylation and the formation of a key radical intermediate. This radical then participates in a cascade of reactions with the aldehyde, ultimately leading to the formation of the piperazine ring. This methodology is notable for its mild reaction conditions and its applicability to both batch and continuous flow synthesis. nih.gov

Table 2: Visible-Light-Promoted Decarboxylative Annulation for Piperazine Synthesis

| Photocatalyst | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| [Ir(ppy)₂(dtbpy)]PF₆ or 4CzIPN | Glycine-based diamine, various aldehydes | Visible light irradiation, room temperature | 2-Aryl, 2-heteroaryl, and 2-alkyl piperazines | organic-chemistry.orgnih.gov |

Intramolecular Hydroamination Strategies

Intramolecular hydroamination offers a direct and atom-economical approach to the synthesis of nitrogen-containing heterocycles, including piperazines. A highly diastereoselective intramolecular hydroamination has been reported as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org In this strategy, the requisite hydroamination substrates are prepared from amino acids. organic-chemistry.org

The cyclization is typically catalyzed by a transition metal complex, with palladium-based catalysts being particularly effective. organic-chemistry.org The reaction proceeds through the addition of an N-H bond across a C-C multiple bond within the same molecule. The stereoselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific diastereomers of the substituted piperazine products.

Introduction and Selective Manipulation of the Methoxymethoxy Moiety

Methoxymethoxy Group as a Protecting Group for Alcohols and Phenols

The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability under a range of conditions and its relatively straightforward introduction and removal. adichemistry.comwikipedia.org It is classified as an acetal (B89532) protecting group. adichemistry.com

The MOM group is typically introduced by treating an alcohol or phenol (B47542) with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or a strong base like sodium hydride (NaH). adichemistry.comhighfine.com An alternative, less toxic method involves the reaction of the alcohol with dimethoxymethane (methylal) in the presence of an acid catalyst. adichemistry.comwikipedia.org Methoxymethyl acetate, in the presence of a Lewis acid like zinc chloride, can also be used as a protecting reagent. oocities.org

Table 3: Common Reagents for the Introduction of the MOM Protecting Group

| Reagent(s) | Base/Catalyst | Typical Solvent | Reference |

|---|---|---|---|

| Methoxymethyl chloride (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | adichemistry.comwikipedia.org |

| Methoxymethyl chloride (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | adichemistry.com |

| Dimethoxymethane (CH₂(OMe)₂) | Phosphorous pentoxide (P₂O₅) | Chloroform (CHCl₃) | adichemistry.com |

| Methoxymethyl acetate | Zinc chloride etherate | Dichloromethane (DCM) | oocities.org |

The MOM group is stable to a variety of reagents, including many oxidizing and reducing agents, as well as nucleophiles and bases, within a pH range of approximately 4 to 12. adichemistry.com

Targeted Deprotection Strategies for Methoxymethoxy Ethers

The removal of the MOM group, or deprotection, is most commonly achieved under acidic conditions, reflecting its acetal nature. adichemistry.comwikipedia.org A simple method involves heating the MOM ether in methanol (B129727) with a catalytic amount of a strong acid like hydrochloric acid. adichemistry.commasterorganicchemistry.com

However, for substrates containing other acid-sensitive functional groups, more selective methods are required. A variety of targeted deprotection strategies have been developed to address this need. For instance, phenolic MOM ethers can be chemoselectively cleaved at room temperature using silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst. organic-chemistry.org

Another mild and selective method for the deprotection of aromatic MOM ethers involves the use of trialkylsilyl triflates, such as trimethylsilyl (B98337) triflate (TMSOTf), in combination with 2,2'-bipyridyl. acs.org This system allows for the deprotection of aromatic MOM ethers while leaving aliphatic MOM ethers intact. acs.org For the rapid and efficient deprotection of MOM ethers from primary, secondary, and tertiary alcohols, as well as phenols, a combination of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH) has been shown to be effective, often proceeding in under ten minutes with high yields. researchgate.net

Table 4: Selected Reagents for the Deprotection of MOM Ethers

| Reagent(s) | Substrate Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Hydrochloric acid (HCl) | General | Catalytic amount in methanol, reflux | Standard, strong acid conditions | adichemistry.commasterorganicchemistry.com |

| Silica-supported sodium hydrogen sulfate | Phenolic MOM ethers | Room temperature | Heterogeneous catalyst, chemoselective | organic-chemistry.org |

| Trimethylsilyl triflate (TMSOTf), 2,2'-bipyridyl | Aromatic MOM ethers | Room temperature | Chemoselective for aromatic over aliphatic MOM ethers | acs.org |

| Zinc bromide (ZnBr₂), n-propanethiol (n-PrSH) | Primary, secondary, tertiary alcohols, and phenols | --- | Rapid ( < 10 min), high yield, selective | researchgate.net |

Stereoselective Synthesis of Chiral 1-(Methoxymethoxy)piperazine Derivatives

The synthesis of chiral derivatives of this compound is a nuanced area of organic chemistry, focusing on the precise control of stereochemistry at one or more stereocenters within the piperazine ring. Methodologies for achieving such stereocontrol can be broadly categorized into enantioselective and diastereoselective approaches, often complemented by sophisticated orthogonal protection strategies to facilitate regioselective functionalization.

Enantioselective Approaches

The enantioselective synthesis of chiral piperazine derivatives, including those amenable to N-protection with a methoxymethyl (MOM) group, often relies on the use of chiral starting materials or chiral catalysts to introduce the desired stereochemistry. While specific literature detailing the direct enantioselective synthesis of this compound is not prevalent, established methods for the asymmetric synthesis of chiral piperazines can be adapted for this purpose.

One prominent strategy involves the use of chiral auxiliaries. For instance, the asymmetric lithiation-substitution of an α-methylbenzyl-functionalized N-Boc piperazine using reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate can produce a range of enantiopure α-substituted piperazines nih.gov. Following the stereoselective functionalization, the chiral auxiliary can be removed and the secondary amine can be protected with a methoxymethyl group to yield the desired product.

Another viable approach commences with enantiopure α-amino acids. A synthetic route to obtain orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps from α-amino acids has been described rsc.org. The key step in this sequence is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt rsc.org. This methodology allows for the preparation of chiral piperazine scaffolds where one nitrogen atom can be selectively deprotected and subsequently protected with a MOM group.

Furthermore, catalytic asymmetric methods are gaining traction. For example, the enantioselective synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs) has been achieved by merging asymmetric organocatalysis with photoredox catalysis nih.gov. Similar principles could be conceptually applied to the synthesis of chiral piperazines, where a chiral organocatalyst directs the stereoselective formation of a new stereocenter.

A summary of potential enantioselective strategies is presented in the table below.

| Strategy | Description | Key Reagents/Features | Potential for this compound Synthesis |

| Chiral Auxiliary | A chiral auxiliary is temporarily incorporated into the piperazine scaffold to direct stereoselective functionalization. | α-methylbenzylamine, (-)-sparteine, s-BuLi | The auxiliary can be removed post-functionalization, allowing for the introduction of the MOM group. |

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials, such as amino acids, to construct the chiral piperazine core. | α-amino acids, aza-Michael addition | Provides access to enantiomerically pure piperazine precursors suitable for N-protection. |

| Asymmetric Catalysis | A chiral catalyst is employed to control the stereochemical outcome of a key bond-forming reaction. | Chiral organocatalysts, transition metal complexes | Offers a direct and atom-economical route to chiral piperazines, which can then be N-protected. |

Diastereoselective Synthesis

Diastereoselective synthesis of chiral this compound derivatives involves controlling the relative stereochemistry of multiple stereocenters. This can be achieved through various methods, including substrate-controlled reactions where the existing stereochemistry of the molecule dictates the stereochemical outcome of subsequent transformations.

An iridium-catalyzed method for the synthesis of C-substituted piperazines has been reported, which proceeds with high diastereoselectivity nih.gov. This approach involves a formal [3+3]-cycloaddition of both aromatic and aliphatic imines, leading to the selective formation of a single diastereoisomer nih.gov. While this method was not specifically applied to this compound, it represents a powerful tool for constructing the piperazine ring with defined relative stereochemistry. The resulting piperazine could then be N-protected with a MOM group.

Another strategy involves the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amine, such as (R)-phenylglycinol, to stereoselectively afford chiral non-racemic bicyclic lactams mdpi.com. These lactams can serve as precursors to diastereomerically enriched 2-substituted piperidines and, by extension, could be adapted for piperazine synthesis mdpi.com.

The diastereoselective synthesis of new zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol has also been described core.ac.uk. This methodology allows for the generation of two or three new stereogenic centers with high diastereoselectivity and can be utilized for the stereocontrolled synthesis of substituted piperidines, with potential applicability to piperazine systems core.ac.uk.

The following table summarizes key aspects of diastereoselective approaches.

| Method | Description | Key Features | Applicability to this compound |

| Iridium-Catalyzed Cycloaddition | A [3+3]-cycloaddition of imines catalyzed by an iridium complex. | High diastereoselectivity, formation of a single diastereoisomer. | The resulting C-substituted piperazine can be subsequently N-protected. |

| Chiral Amine-Mediated Cyclodehydration | Use of a chiral amine to induce diastereoselectivity in the formation of a bicyclic lactam precursor. | Stereoselective formation of bicyclic intermediates. | The lactam can be converted to a piperazine with controlled relative stereochemistry. |

| Intramolecular Ring-Closing of β-Enaminoesters | Diastereoselective formation of bicyclic lactams from chiral β-enaminoesters. | Generation of multiple stereocenters with high diastereoselectivity. | Provides access to complex chiral scaffolds that can be transformed into piperazine derivatives. |

Orthogonal Protection Strategies for Chiral Piperazines

Orthogonal protection strategies are crucial for the regioselective manipulation of the two nitrogen atoms within the piperazine ring, which is essential for the synthesis of asymmetrically substituted derivatives like this compound. This involves the use of protecting groups that can be removed under different conditions, allowing for the selective functionalization of one nitrogen atom while the other remains protected.

A practical and scalable synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids has been developed rsc.orgnih.gov. This method allows for the introduction of different protecting groups on the two nitrogen atoms. For instance, one nitrogen can be protected with a Boc group while the other is protected with a group that is stable to the Boc-deprotection conditions.

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, which are readily prepared from bis-carbamate protected piperazine-2-carboxylic acids, serve as effective orthogonally protected piperazines researchgate.net. These bicyclic structures allow for selective reactions at different positions, providing a versatile platform for the synthesis of various 2-substituted piperazines researchgate.net.

The choice of protecting groups is critical for a successful orthogonal strategy. Common protecting groups used in piperazine synthesis include Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and various benzyl (B1604629) derivatives. The methoxymethyl (MOM) group itself can be considered as part of an orthogonal protection scheme, as it is stable to many conditions used for the removal of other protecting groups but can be cleaved under acidic conditions.

The table below outlines some common orthogonal protecting group combinations for piperazine synthesis.

| Protecting Group 1 (N1) | Protecting Group 2 (N4) | Deprotection Conditions for PG1 | Deprotection Conditions for PG2 |

| Boc | Cbz | Acidic conditions (e.g., TFA) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Boc | Benzyl | Acidic conditions (e.g., TFA) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Fmoc | Boc | Basic conditions (e.g., piperidine) | Acidic conditions (e.g., TFA) |

| MOM | Boc | Acidic conditions (e.g., HCl) | Acidic conditions (e.g., TFA) - requires careful selection of conditions for selectivity. |

Chemical Reactivity and Transformations of 1 Methoxymethoxy Piperazine

Reactivity at the Piperazine (B1678402) Nitrogen Atoms

The piperazine core of 1-(Methoxymethoxy)piperazine contains two nitrogen atoms with distinct chemical environments. The nitrogen at the 1-position (N1) is a tertiary amine, incorporated into the methoxymethyl ether structure. The nitrogen at the 4-position (N4) is a secondary amine, which represents the primary site of reactivity for substitutions. The MOM group at N1 effectively serves as a protecting group, allowing for selective functionalization at the N4 position. mdpi.comresearchgate.net

N-Alkylation and N-Acylation Reactions

The secondary amine at the N4 position of this compound is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These reactions are standard methods for elaborating piperazine scaffolds in medicinal and materials chemistry.

N-Alkylation: This transformation involves the reaction of the N4 amine with an alkylating agent, typically an alkyl halide (e.g., bromide or iodide) or an alkyl sulfonate. mdpi.comgoogle.com The reaction proceeds via nucleophilic substitution, where the nitrogen atom displaces the leaving group on the alkylating agent. To achieve selective mono-alkylation on an unprotected piperazine, methods often involve using a large excess of piperazine or forming a monoprotonated salt in situ. researchgate.netgoogle.com However, with this compound, the MOM group at N1 sterically and electronically directs the reaction to the N4 position, simplifying the synthesis of unsymmetrically disubstituted piperazines. nih.gov Common conditions involve reacting the mono-substituted piperazine with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or ethanol (B145695). researchgate.net Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for N-alkylation. mdpi.comnih.gov

N-Acylation: The N4 amine can also be acylated using acylating agents like acyl chlorides or acid anhydrides to form the corresponding amide. rsc.org These reactions are typically performed in the presence of a base to neutralize the acid byproduct. The resulting amide bond introduces a new functional group and significantly alters the electronic properties of the piperazine ring. Studies on mono-N-acylated piperazines show that the restricted rotation around the newly formed partial C-N double bond can lead to the existence of distinct conformers, which can be observed using techniques like temperature-dependent NMR spectroscopy. rsc.orgrsc.org

| Transformation | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| N-Alkylation (via substitution) | Alkyl Halide (R-X), Base | K₂CO₃ in acetone or ethanol, often with reflux. | researchgate.net |

| N-Alkylation (via reductive amination) | Aldehyde/Ketone, Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in a chlorinated solvent. | mdpi.comnih.gov |

| N-Acylation | Acyl Halide (RCO-Cl) or Anhydride, Base | Reaction in an inert solvent with a base (e.g., triethylamine) to scavenge HCl. | rsc.org |

N-Oxidation Processes

The nitrogen atoms in this compound can be oxidized to form N-oxides. The tertiary amine at N1 and the secondary amine at N4 can both react with oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids. The oxidation of tertiary amines to their corresponding N-oxides is a well-established transformation. rsc.org The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the molecule's polarity and basicity. Depending on the reaction conditions and the oxidant used, oxidation could potentially occur at the N4-amine, the N1-tertiary amine, or both, leading to a mixture of mono- and di-N-oxide products.

Chemical Stability and Transformations of the Methoxymethoxy Ether Linkage

The methoxymethyl (MOM) group is an acetal (B89532), which defines its stability profile. It is widely used as a protecting group for alcohols and amines in organic synthesis precisely because of its predictable reactivity. wikipedia.orgnih.gov

Acid-Catalyzed Cleavage

The MOM ether linkage is highly sensitive to acidic conditions. wikipedia.orgadichemistry.com Treatment with a range of Brønsted or Lewis acids causes rapid cleavage of the C-O bond, regenerating the free amine at the N1 position and releasing formaldehyde (B43269) and methanol (B129727) as byproducts. adichemistry.comeurekaselect.comresearchgate.net The mechanism involves the protonation of one of the ether oxygen atoms, which converts it into a good leaving group. adichemistry.com Subsequent C-O bond scission is facilitated by the stability of the resulting oxocarbenium ion, which is then captured by a nucleophile (typically water from the aqueous acidic medium) to complete the hydrolysis. A variety of acidic reagents can effect this deprotection, including hydrochloric acid (HCl) in methanol or p-toluenesulfonic acid (pTSA). adichemistry.comeurekaselect.com

| Reagent System | Conditions | Notes | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Trace concentrated HCl in boiling methanol. | A standard, robust method for MOM deprotection. | adichemistry.com |

| p-Toluenesulfonic Acid (pTSA) | Catalytic pTSA, often under solvent-free conditions. | An efficient and environmentally friendly approach. | eurekaselect.com |

| Lewis Acids (e.g., ZnBr₂, MgBr₂) | Varies by specific Lewis acid and substrate. | Offers alternative, sometimes milder, conditions. | researchgate.net |

| Trialkylsilyl Triflates (e.g., TMSOTf) | TMSOTf and 2,2′-bipyridyl. | Proceeds under very mild, non-acidic conditions. | nih.govacs.org |

Stability under Basic and Neutral Conditions

A key feature of the MOM group is its excellent stability under basic and neutral conditions. nih.govadichemistry.com It is generally inert to a wide range of non-acidic reagents, including strong bases (stable from pH 4 to 12), organometallic reagents, hydrides, and most oxidizing agents that are not used under acidic conditions. adichemistry.comorganic-chemistry.org This stability allows for extensive chemical modifications at other sites of the molecule, such as the N-alkylation or N-acylation at the N4 position of this compound, without disturbing the N1-substituent. While an unusual case of MOM-deprotection on an oxindole (B195798) nitrogen under specific basic/catalytic conditions has been reported, this is not representative of the group's general reactivity. jst.go.jp For most synthetic applications, the MOM ether is considered a robust protecting group in any non-acidic environment.

Coordination Chemistry of Piperazine-Methoxymethoxy Conjugates

Piperazine and its derivatives are effective ligands in coordination chemistry, capable of binding to a variety of metal ions. nih.govunh.edu In the case of this compound, the N4 secondary amine is the most probable coordination site. This nitrogen possesses a lone pair of electrons that is available for donation to a metal center. The N1 nitrogen is a tertiary amine and part of an acetal, making it less basic and more sterically hindered, and thus a less likely coordination site.

Conjugates containing this moiety could act as monodentate ligands through the N4 nitrogen. It is also possible for the ether oxygens of the MOM group to participate in chelation, forming a five-membered ring with a metal ion, although this would be dependent on the specific metal and reaction conditions. In polymeric structures or complex assemblies, the piperazine ring can act as a flexible linker or bridging ligand, connecting metal centers. nih.govunh.edu For instance, piperazine-derived dipyridyl ligands have been shown to coordinate to Ag(I) ions through both pyridine (B92270) groups and two of the four piperazine nitrogen donors, demonstrating the versatility of the piperazine core in constructing complex coordination networks. nih.gov

Ligand Properties and Metal Ion Complexation

The piperazine moiety is a well-established building block in coordination chemistry, capable of binding to metal ions through its two nitrogen atoms. rsc.orgbiointerfaceresearch.com The presence of the methoxymethoxy (MOM) group on one of the nitrogen atoms of this compound introduces electronic and steric modifications that are expected to influence its coordination behavior compared to unsubstituted piperazine or other N-substituted derivatives.

In principle, this compound can act as a monodentate or a bidentate ligand. As a monodentate ligand, it would coordinate to a metal center through the unsubstituted secondary amine nitrogen (N-4). The electron-donating nature of the nitrogen lone pair makes it a potential binding site for a variety of metal ions.

When acting as a bidentate ligand, both nitrogen atoms of the piperazine ring would coordinate to a single metal center, requiring the piperazine ring to adopt a boat conformation. biointerfaceresearch.com This mode of coordination is less common for simple piperazine derivatives due to the energetic preference for the chair conformation but can be enforced within macrocyclic structures or with specific metal ion geometries. nih.gov The methoxymethoxy group, with its etheric oxygen atoms, could potentially participate in coordination, although this is less likely due to the formation of a strained four-membered chelate ring.

The coordination of piperazine-based ligands to metal ions is a common feature in the design of various functional materials and complexes. rsc.org For instance, piperazine derivatives have been incorporated into macrocycles to create ligands that form stable complexes with transition metals. nih.gov The stability and structure of these complexes are influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating groups on the piperazine ring.

While no specific studies on the metal ion complexation of this compound are publicly available, the general principles of piperazine coordination chemistry suggest its potential to form complexes with a range of metal ions. The table below summarizes the coordination behavior observed for various piperazine derivatives with different metal ions, which can serve as a predictive framework for the potential reactivity of this compound.

Table 1: Examples of Metal Ion Complexation with Piperazine Derivatives

| Piperazine Derivative | Metal Ion(s) | Coordination Mode | Resulting Complex Structure | Reference |

| Piperazine | Co(II) | Bridging bidentate | Polymeric chain | wikipedia.org |

| 1,4-Bis(3-aminopropyl)piperazine | Cu(II) | Tetradentate | Mononuclear square pyramidal | researchgate.net |

| Piperazine-containing macrocycles | Cu(II), Zn(II) | Part of macrocyclic ligand | Mononuclear or dinuclear complexes | nih.gov |

| Pyridine-piperazine ligands | Co(II), Ni(II), Cu(II), Cd(II) | Bidentate (N,N) | Mononuclear complexes | nih.gov |

| Piperazine-based N2O2 ligands | Co(II), Cu(II) | Tetradentate | Mononuclear complexes | biointerfaceresearch.com |

This table is illustrative and based on findings for various piperazine derivatives, not specifically this compound.

Chelation Effects

Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This process results in the formation of one or more rings and significantly enhances the stability of the resulting complex compared to complexes with monodentate ligands, an observation known as the chelate effect.

For this compound to act as a chelating agent, both of its nitrogen atoms would need to bind to the same metal ion. As mentioned, this would necessitate the piperazine ring adopting a boat conformation. While this is energetically less favorable than the chair conformation, the stability gained from chelation can sometimes overcome this barrier, particularly with metal ions that have a strong preference for specific coordination geometries.

The methoxymethoxy group on N-1 is likely to sterically hinder the approach of a metal ion to this nitrogen. Consequently, if chelation were to occur, it is more probable that the N-4 nitrogen and another donor atom from a substituent at the N-4 position would be involved in forming a chelate ring. However, in the case of unsubstituted this compound, the primary mode of chelation would involve both ring nitrogens.

The effectiveness of a piperazine derivative as a chelating agent is often enhanced by incorporating it into a larger molecular framework, such as a macrocycle or by attaching pendant arms with additional donor atoms to the piperazine nitrogens. nih.govmdpi.com These modifications can pre-organize the donor atoms for metal ion binding, reducing the entropic penalty of chelation and leading to more stable complexes. For example, piperazine-based ligands with pyridyl or other aromatic arms have been shown to be effective chelators for various transition metals. mdpi.com

While direct experimental data on the chelation effects of this compound is not available, the principles of coordination chemistry suggest that its ability to act as a simple bidentate chelating ligand would be modest due to the conformational requirements of the piperazine ring. Its utility as a chelating moiety would likely be realized by its incorporation into more complex ligand architectures.

Structure Activity Relationship Sar Studies on 1 Methoxymethoxy Piperazine Derivatives

Conformational Analysis and Structural Rigidity

In substituted piperazines, particularly those with amide functionalities, the partial double-bond character of the amide bond (N-C=O) restricts free rotation. nih.gov This restriction can lead to the existence of distinct conformers that are stable enough to be observed at room temperature using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For example, in certain N-benzoylpiperazine derivatives, the energy barrier for rotation around the amide bond is significant enough to result in the duplication of NMR signals for the protons adjacent to the amide nitrogen. nih.gov

Furthermore, the interconversion of the piperazine (B1678402) ring itself (ring flipping) can be hindered by bulky substituents or specific substitution patterns. For some 4-nitrobenzoylamides, this ring inversion is slow enough at room temperature to be observed on the NMR timescale, a phenomenon typically seen only at much lower temperatures for simpler piperazines. nih.gov This increased rigidity is strongly influenced by the electronic nature of the substituent on the benzoyl ring. nih.gov

Computational methods, such as the Random Search algorithm using force fields like Tripos or MMFF94, are employed to explore the conformational potential energy surface (PES) of piperazine analogs. njit.edu These studies help identify low-energy conformations, although results indicate that for some models, the inclusion of an implicit solvent does not dramatically alter the location of conformational minima compared to the vacuum phase. njit.edu

Table 1: Conformational Energy Barriers in Substituted Piperazines

| Compound Type | Phenomenon | Technique | Activation Energy (Calculated) |

| N-Acylpiperazines | Amide Bond Rotation | Dynamic ¹H NMR | Varies with substituent |

| 4-Nitrobenzoylamides | Piperazine Ring Inversion | Dynamic ¹H NMR | Sufficiently high for room temp observation |

Note: This table is illustrative of findings in related piperazine structures, demonstrating the principles of conformational rigidity.

Influence of Substitution Patterns on Molecular Behavior and Reactivity

The type and position of substituents on the 1-(methoxymethoxy)piperazine scaffold profoundly impact molecular behavior and chemical reactivity. Modifications can alter steric hindrance, electronic properties, and the ability of the molecule to interact with biological targets.

In synthetic reactions, even minor changes to substituents can lead to significant differences in product yields. For instance, in Manganese(III) acetate-mediated radical cyclizations, the presence of a methyl group on the alkene moiety of a methacryloyl-piperazine derivative resulted in a lower reaction yield (50%) compared to its unsubstituted counterpart (81%), an effect attributed to increased steric hindrance. nih.gov This demonstrates that bulky groups near a reaction center can impede the approach of reagents, thereby lowering reaction efficiency. nih.gov

The substitution pattern is also critical in determining biological activity and receptor affinity. A notable example is the comparison between piperazine and piperidine derivatives targeting the histamine H3 (H₃R) and sigma-1 (σ₁R) receptors. Replacing a piperidine ring with a piperazine ring in one analog caused a dramatic drop in affinity for the σ₁R (Kᵢ changing from 3.64 nM to 1531 nM), while the high affinity for the H₃R was largely maintained. nih.govresearchgate.net This highlights that the nature of the heterocyclic core is a crucial structural element for specific receptor interactions. nih.govresearchgate.net

Furthermore, the length of an alkyl chain linking the piperazine ring to another part of the molecule can influence receptor affinity. In a series of tert-butyl analogues, extending the linker length led to a progressive decrease in affinity for the H₃R. nih.gov

Table 2: Effect of Substitution on Reaction Yield

| Reactant | Key Substituent | Product | Yield (%) |

| 1a | None (on alkene) | 3a | 81 |

| 1b | Methyl (on alkene) | 3b | 50 |

Data sourced from a study on Mn(OAc)₃ mediated radical cyclizations of piperazine derivatives. nih.gov

Table 3: Influence of Heterocyclic Core on Receptor Affinity (Kᵢ in nM)

| Compound | Heterocyclic Core | H₃R Affinity (Kᵢ) | σ₁R Affinity (Kᵢ) |

| 5 | Piperidine | 7.70 | 3.64 |

| 4 | Piperazine | 3.17 | 1531 |

Data illustrates the critical role of the core ring structure in determining binding affinity at different receptors. nih.govresearchgate.net

Stereochemical Effects on Molecular Properties and Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition. Since piperazine derivatives are rarely substituted on their ring carbon atoms, introducing chiral centers can significantly enhance their potential for selective interactions with biological targets. nih.gov

The synthesis of stereochemically diverse piperazines is a key strategy for exploring the chemical space of these scaffolds. Methodologies have been developed for the systematic preparation of enantiomerically pure piperazines, which can then be used in "heterocyclic merging" strategies to create complex, fused ring systems. nih.gov

In one such approach, the intramolecular aza-Michael cyclization of a precursor led to the formation of indazolo-piperazine scaffolds. nih.gov This reaction produced a mixture of two diastereomers in an approximate 1.5:1 ratio. The generation of multiple diastereomers in a single reaction, while non-selective, is advantageous as it provides access to a wider range of stereochemically unique compounds for screening and analysis. nih.gov The separation of these diastereomers, which could not be achieved by standard silica gel chromatography, required the use of chiral HPLC, underscoring the subtle physical differences between stereoisomers. nih.gov

Computational Chemistry Approaches for 1 Methoxymethoxy Piperazine

Computational chemistry provides powerful tools to investigate the properties of molecules like 1-(Methoxymethoxy)piperazine at an atomic level. These methods allow for the exploration of its structure, reactivity, and interactions, offering insights that can complement experimental data.

Advanced Analytical Methodologies for Characterization

High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules like 1-(Methoxymethoxy)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are critical for assigning the complete proton (¹H) and carbon-¹³ (¹³C) chemical shifts of the molecule. While basic 1D NMR provides initial information, 2D correlation spectroscopy is necessary for definitive assignments, especially for complex piperazine (B1678402) derivatives. nih.govresearchgate.net Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups. For establishing connectivity, homonuclear correlation experiments like ¹H-¹H COSY (Correlation Spectroscopy) and heteronuclear correlation experiments, including HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed. nih.gov These methods reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, respectively, allowing for the complete and unambiguous assembly of the molecular structure. Dynamic NMR studies can also be used to investigate conformational changes, such as the chair-boat interconversion of the piperazine ring. researchgate.net

Expected ¹H and ¹³C NMR Assignments for this compound (Note: The following table is illustrative, based on the expected chemical environment of the nuclei. Actual chemical shifts would require experimental determination.)

| Position/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -O-CH₂-O- | ~4.7 | ~95 | Correlates with -O-CH₃ and Piperazine N-CH₂ |

| -O-CH₃ | ~3.4 | ~55 | Correlates with -O-CH₂-O- |

| Piperazine H-2/H-6 | ~2.9 | ~50 | Correlates with H-3/H-5 and -O-CH₂-O- |

| Piperazine H-3/H-5 | ~2.8 | ~45 | Correlates with H-2/H-6 |

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with liquid chromatography (LC-HR-MS/MS), is a powerful tool for confirming the elemental composition of this compound and identifying its metabolites or impurities. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. This technique is crucial for differentiating between compounds with the same nominal mass but different atomic compositions. In fragmentation studies (MS/MS), the molecule is fragmented, and the resulting product ions are analyzed to further confirm the structure. Common fragmentation patterns for piperazine derivatives often involve the cleavage of the piperazine ring or the loss of substituents. mdpi.com

Chromatographic Separation and Purity Assessment Methods (e.g., HPLC, GC, LC-MS/MS)

Chromatographic techniques are the cornerstone of purity assessment, allowing for the separation, identification, and quantification of the main compound from any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for evaluating the purity of piperazine derivatives. nih.gov A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid for MS compatibility) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com Detection is commonly performed using a UV detector. The method's parameters, such as gradient elution, flow rate, and detection wavelength, are optimized to achieve baseline separation of the target compound from all potential impurities. A validated HPLC method can provide precise and accurate quantification of purity. nih.gov

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and thermally stable compounds like many piperazine derivatives. tsijournals.comresearchgate.net For the analysis of this compound, a capillary column with a mid-polarity phase, such as a (50%-Phenyl)-methylpolysiloxane phase, could be used. tsijournals.com The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it an excellent tool for identifying unknown impurities. nih.govrsc.org

Illustrative Chromatographic Conditions for Piperazine Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Primary Use |

|---|---|---|---|---|

| RP-HPLC | Octadecyl (C18), 5 µm | Acetonitrile / Water + Acid (e.g., Formic) | UV/DAD | Purity Assessment, Quantification |

| GC-MS | DB-17 or 5% Phenyl/95% Methylpolysiloxane | Helium | Mass Spectrometer | Impurity ID, Separation of Volatiles |

| LC-MS/MS | C18 or Phenyl-Hexyl | Methanol / Ammonium (B1175870) Formate Buffer | Triple Quadrupole MS | Trace-level quantification, Metabolite ID |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For detecting and quantifying trace-level impurities or analyzing the compound in complex biological matrices, LC-MS/MS offers unparalleled sensitivity and selectivity. mdpi.comresearchgate.net This technique uses a triple quadrupole mass spectrometer to perform Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. hsa.gov.sg This specific transition is monitored, minimizing interference from matrix components and providing high confidence in both identification and quantification, even at very low concentrations. mdpi.comnih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or a derivative can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net It unambiguously reveals the conformation of the molecule in the solid state, such as the common chair conformation of the piperazine ring. researchgate.net For molecules containing stereocenters, X-ray crystallography can determine the relative stereochemistry. If a chiral resolving agent is used or if the crystallization occurs in a chiral space group, the absolute stereochemistry can also be unequivocally established. researchgate.net This method provides the ultimate proof of structure. nih.gov

Chiral Analysis Techniques for Enantiomeric Purity Assessment

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule through synthesis or derivatization, assessing enantiomeric purity would become essential.

Chiral HPLC: The most common technique for separating enantiomers is chiral HPLC. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, based on polysaccharides, proteins, or synthetic polymers. The choice of the column and mobile phase is critical for achieving separation. Chiral HPLC was successfully used to separate the enantiomers of complex alkaloid dimers that contained a piperazine moiety. researchgate.net This demonstrates the applicability of the technique for chiral piperazine-containing structures. The ratio of the peak areas in the resulting chromatogram provides a direct measure of the enantiomeric excess (ee) or enantiomeric purity of the sample.

Based on a comprehensive review of scientific literature and chemical databases, there is insufficient specific information available for the compound "this compound" to generate a detailed article according to the provided outline.

The available data primarily discusses the broader class of piperazine derivatives and their applications in medicinal chemistry and complex synthesis. "this compound," where the methoxymethyl (MOM) group is attached to a nitrogen atom, is understood to function as a protected intermediate. In chemical synthesis, the MOM group serves as a temporary protecting group for the piperazine nitrogen, allowing other parts of a molecule to be modified without affecting the piperazine amine. Following these modifications, the MOM group is typically removed to yield the final desired compound.

Consequently, "this compound" is a transient species in a synthetic pathway rather than a key building block or intermediate that is incorporated into the final structure of diverse compounds. As such, dedicated studies on its specific roles in synthesizing heterocyclic compounds, its direct contributions to drug design scaffolds, its use in agrochemicals, or the catalytic applications of its chiral derivatives are not documented in a manner that would allow for the creation of the detailed, topic-specific article requested.

Information exists for many other substituted piperazines (e.g., 1-aryl-piperazines, 1-alkyl-piperazines), which do serve as foundational building blocks in the fields mentioned in the outline. However, adhering to the strict instruction to focus solely on "this compound" prevents the inclusion of this related but distinct information.

Q & A

Q. What are the common synthetic routes for preparing 1-(Methoxymethoxy)piperazine, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound can be synthesized via alkylation or coupling reactions . For alkylation, the methoxymethoxy group is introduced to the piperazine core using reagents like chloromethyl methyl ether under basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization involves:

- Temperature control : Reactions at 60–80°C improve nucleophilic substitution efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product.

For coupling reactions, benzoic acid derivatives can react with piperazine using carbodiimide-based dehydrating agents (e.g., EDC·HCl) in dichloromethane . Yield optimization requires:

- Stoichiometric balancing (1:1.2 molar ratio of acid to piperazine).

- Monitoring reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).

Q. Example Table: Common Synthetic Routes

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkylation | Chloromethyl methyl ether, K₂CO₃, DMF | 60–75% | |

| Carbodiimide coupling | EDC·HCl, DCM, N-(4-methoxyphenyl)piperazine | 50–65% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Methodological Answer:

- Raman Microspectroscopy : Effective for distinguishing isomers. Use 20 mW laser power and 128–256 scans to resolve methoxymethoxy vibrational bands (e.g., C-O-C stretch at 1100 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) identifies piperazine protons (δ 2.5–3.5 ppm) and methoxymethoxy groups (δ 3.3–3.5 ppm for OCH₃; δ 4.5–5.0 ppm for OCH₂O) .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) with p-tolylpiperazine as an internal standard improve quantification accuracy .

Q. Key Considerations :

- Overlapping signals in NMR? Use 2D COSY or HSQC to assign proton-carbon correlations.

- Isomer differentiation? Compare Raman spectra with PCA-LDA multivariate analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer: Contradictions often arise from substituent positioning (e.g., methoxy vs. ethoxy groups). Address this via:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 1-(4-methoxyphenyl)piperazine vs. 1-(3-trifluoromethylphenyl)piperazine) using receptor-binding assays .

- Multivariate Analysis : Apply PCA-LDA to Raman or HPLC data to correlate structural features (e.g., electron-withdrawing groups) with activity trends .

Q. Example Table: Substituent Effects on Bioactivity

Q. What advanced methodologies are recommended for studying the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- Metabolic Stability Assays : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS to calculate half-life (t½) .

- Plasma Protein Binding (PPB) : Equilibrium dialysis (37°C, pH 7.4) quantifies free fraction. High PPB (>90%) correlates with reduced CNS penetration .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM indicate low risk of drug-drug interactions .

Q. Example Workflow :

Synthesize radiolabeled derivatives (¹⁴C-methoxymethoxy group) for tracer studies.

Perform in vivo PK in rodents: Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 24 h post-dose.

Q. How can researchers optimize experimental design to mitigate variability in synthetic yields of this compound?

Methodological Answer:

- DoE (Design of Experiments) : Vary factors like temperature, solvent polarity, and catalyst loading (e.g., 10–20 mol% K₂CO₃) to identify optimal conditions .

- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation (e.g., methoxymethoxy chloride consumption).

- Scale-Up Considerations : Maintain anhydrous conditions during alkylation to prevent hydrolysis .

Q. Example Table: Yield Optimization Parameters

| Factor | Low Level | High Level | Optimal Condition |

|---|---|---|---|

| Temperature | 50°C | 80°C | 70°C |

| Solvent | Acetonitrile | DMF | DMF |

| Reaction Time | 6 h | 12 h | 8 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.